

# solubility of Cbz-NH-PEG3-C2-acid in different solvents

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## Compound of Interest

Compound Name: **Cbz-NH-PEG3-C2-acid**

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## Solubility of Cbz-NH-PEG3-C2-acid: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of **Cbz-NH-PEG3-C2-acid**, a bifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. An understanding of its solubility in various solvent systems is critical for its effective use in synthesis, purification, and formulation processes. This document outlines the molecule's structural components, predictable solubility profile, a summary of available quantitative data, and a detailed experimental protocol for solubility determination.

## Introduction to Cbz-NH-PEG3-C2-acid

**Cbz-NH-PEG3-C2-acid** is a heterobifunctional linker molecule featuring a carboxybenzyl (Cbz)-protected amine, a hydrophilic triethylene glycol (PEG3) spacer, and a terminal carboxylic acid. Its molecular weight is approximately 355.38 g/mol .<sup>[1][2]</sup> This structure allows for the sequential and controlled conjugation of different molecular entities. The hydrophilic PEG3 spacer is incorporated to enhance the aqueous solubility of the resulting conjugate molecule.<sup>[1][3]</sup> The terminal carboxylic acid can be activated to react with primary amines,

while the Cbz group serves as a stable protecting group for the amine, which can be removed under specific conditions for further modification.[\[1\]](#) Given its integral role in complex molecule synthesis, particularly in the burgeoning field of PROTACs, a thorough understanding of its solubility is paramount for researchers.

## Molecular Structure and Predicted Solubility

The solubility of **Cbz-NH-PEG3-C2-acid** is governed by the interplay of its distinct structural motifs:

- Cbz (Carbobenzyloxy) Group: This aromatic group is largely nonpolar and hydrophobic, contributing to solubility in organic solvents.
- PEG3 Spacer: The triethylene glycol chain is highly polar and hydrophilic due to the repeating ether linkages, significantly enhancing solubility in aqueous and polar solvents.[\[4\]](#) [\[5\]](#)
- Terminal Carboxylic Acid: This functional group is polar and can ionize to a carboxylate anion at neutral or basic pH, which dramatically increases aqueous solubility.
- Amide Linkage: The amide bond is polar and capable of hydrogen bonding.

This combination of hydrophobic and hydrophilic regions gives the molecule an amphiphilic character.[\[6\]](#) Consequently, it exhibits a dual solubility profile, making it soluble in both water and a range of organic solvents, a valuable property for flexible synthesis and formulation strategies.[\[1\]](#)

## Quantitative and Qualitative Solubility Data

While exhaustive quantitative data across a wide range of solvents is not readily available in the literature, a combination of supplier information and chemical principles allows for the construction of a reliable solubility profile.

Solvent Class	Solvent Example	Solubility	Concentration	Notes
Polar Aprotic	Dimethyl Sulfoxide (DMSO)	High	100 mg/mL (281.39 mM)	Ultrasonic assistance may be required. DMSO is hygroscopic, which can impact solubility. <a href="#">[2]</a>
Dimethylformamide (DMF)	High	Soluble	Often used in peptide synthesis where similar structures are employed. <a href="#">[7]</a>	
Aqueous	Water	Moderate	Soluble	Solubility is pH-dependent; expected to increase significantly at pH > 6 as the carboxylic acid deprotonates. The PEG chain enhances water solubility. <a href="#">[1]</a> <a href="#">[3]</a>
Phosphate-Buffered Saline (PBS)	Moderate	Soluble	Similar to water, solubility is expected to be good at physiological pH (7.4).	
Polar Protic	Methanol, Ethanol	High	Soluble	These solvents can engage in hydrogen bonding with the

				PEG chain and carboxylic acid. [6][8]
Nonpolar / Weakly Polar	Hexane, Toluene	Low / Insoluble	Insoluble	The polar PEG chain and carboxylic acid limit solubility in nonpolar media.
Dichloromethane (DCM), Chloroform	Moderate	Soluble		Often used for extraction and purification of Cbz-protected compounds.

Note: The qualitative assessments ("High," "Moderate," "Low") are inferred from the molecule's chemical structure and the known behavior of similar PEGylated and Cbz-protected compounds.

## Experimental Protocol for Solubility Determination

This section provides a standardized methodology for determining the solubility of **Cbz-NH-PEG3-C2-acid** in a solvent of interest. The equilibrium shake-flask method is described, which is a gold standard for solubility assessment.

### 4.1 Materials and Reagents

- **Cbz-NH-PEG3-C2-acid**
- Solvents of interest (e.g., Water, PBS, DMSO, Ethanol)
- Calibrated analytical balance
- Vials with screw caps (e.g., 2 mL glass vials)
- Vortex mixer

- Thermostatic shaker/incubator
- Centrifuge
- Micropipettes
- Analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

#### 4.2 Procedure

- Preparation: Add an excess amount of **Cbz-NH-PEG3-C2-acid** to a pre-weighed vial. The amount should be sufficient to ensure a saturated solution with visible solid remaining after equilibration.
- Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.
- Equilibration: Securely cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for a short period to let the excess solid settle. For a more complete separation, centrifuge the vial at a high speed (e.g., 10,000 rpm for 10 minutes).
- Sampling: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.
- Dilution: Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
- Quantification: Analyze the diluted sample using a calibrated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

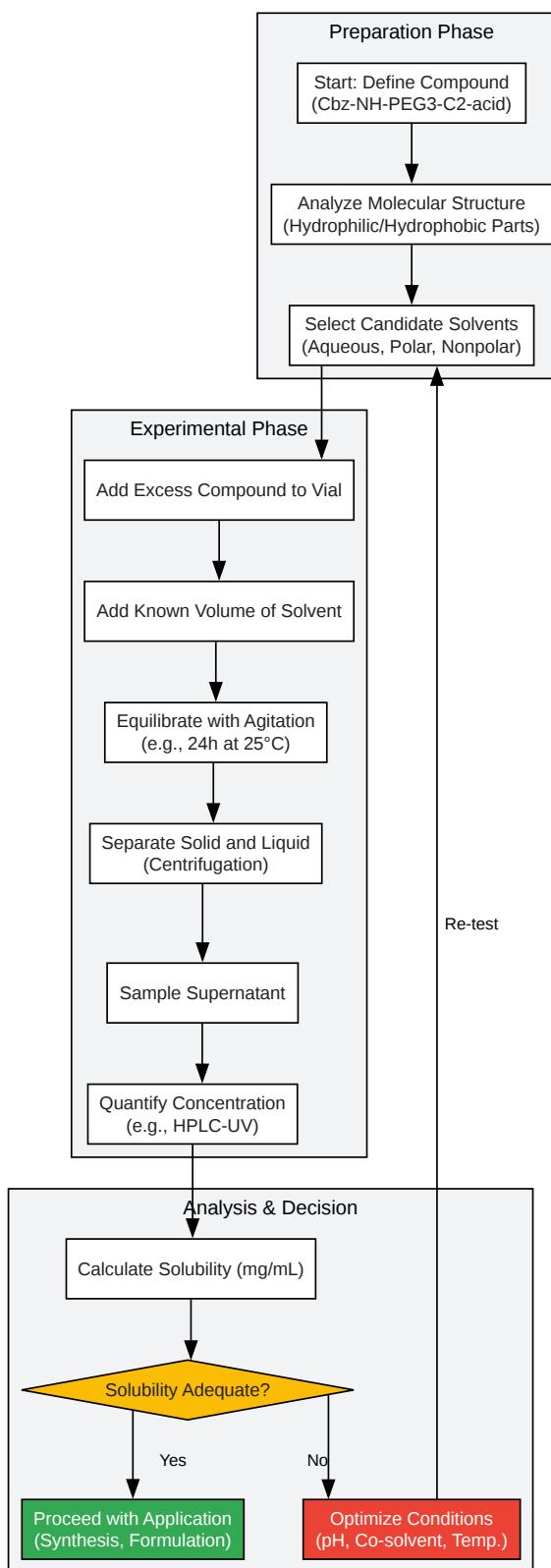
#### 4.3 Data Analysis

Calculate the solubility (S) using the following formula:

$$S \text{ (mg/mL)} = (\text{Concentration of diluted sample}) \times (\text{Dilution factor})$$

## Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for assessing the solubility of a chemical compound like **Cbz-NH-PEG3-C2-acid**.

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Caption: Workflow for determining and optimizing compound solubility.

## Conclusion

**Cbz-NH-PEG3-C2-acid** possesses a favorable dual solubility profile, rendering it soluble in polar organic solvents like DMSO and DMF, as well as in aqueous media, particularly at neutral to alkaline pH. This versatility is a direct result of its amphiphilic chemical structure, which combines a hydrophobic Cbz moiety with a hydrophilic PEG spacer and a polar carboxylic acid group. For applications requiring precise concentration knowledge, the experimental protocol provided herein offers a reliable method for quantitative solubility determination. This understanding is essential for researchers to effectively utilize this linker in the synthesis of next-generation therapeutics.

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